N-benzyl-N-isopropylpentanamide N-benzyl-N-isopropylpentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10036097
InChI: InChI=1S/C15H23NO/c1-4-5-11-15(17)16(13(2)3)12-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3
SMILES: CCCCC(=O)N(CC1=CC=CC=C1)C(C)C
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol

N-benzyl-N-isopropylpentanamide

CAS No.:

Cat. No.: VC10036097

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-isopropylpentanamide -

Specification

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
IUPAC Name N-benzyl-N-propan-2-ylpentanamide
Standard InChI InChI=1S/C15H23NO/c1-4-5-11-15(17)16(13(2)3)12-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3
Standard InChI Key IJQFZDFNBMBILF-UHFFFAOYSA-N
SMILES CCCCC(=O)N(CC1=CC=CC=C1)C(C)C
Canonical SMILES CCCCC(=O)N(CC1=CC=CC=C1)C(C)C

Introduction

Chemical Identity and Structural Characteristics

N-Benzyl-N-isopropylpentanamide (C<sub>15</sub>H<sub>23</sub>NO) belongs to the class of N,N-disubstituted amides. Its structure features a pentanoyl group (CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CO-) linked to a nitrogen atom substituted with benzyl (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>- and isopropyl (CH(CH<sub>3</sub>)<sub>2</sub>- groups. Key physicochemical properties inferred from analogous compounds include:

PropertyValue/DescriptionSource Derivation
Molecular Weight241.35 g/molCalculated from formula
Density~0.9–1.0 g/cm³Extrapolated from
Boiling Point~210–220°CBased on
LogP (Partition Coefficient)~3.5–4.0Estimated via analog data

The compound’s lipophilicity (LogP) suggests moderate solubility in organic solvents, aligning with trends observed in N-benzyl-N-isopropyl amides .

Synthesis and Manufacturing Processes

The synthesis of N-benzyl-N-isopropylpentanamide can be inferred from patented methodologies for structurally similar amides. A representative pathway involves:

Reaction of Acid Chlorides with Benzylisopropylamine

In a nitrogen-purged reactor, benzylisopropylamine reacts with pentanoyl chloride in toluene under controlled exothermic conditions (85–95°C). The reaction produces the target amide and hydrochloric acid, which is neutralized via aqueous sodium hydroxide washes .

Key Steps:

  • Aminolysis:
    C6H5CH2N(CH(CH3)2)H+CH2CH2CH2CH2COClC6H5CH2N(CH(CH3)2)CO(CH2)3CH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{N}(CH(CH_3)_2)\text{H} + \text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(CH(CH_3)_2)\text{CO}(\text{CH}_2)_3\text{CH}_3 + \text{HCl}

  • Purification:

    • Organic phase separation using toluene.

    • Sequential washes with dilute NaOH and water to remove residual HCl .

Yield Optimization:
Recycling benzylisopropylamine (95–98% recovery) enhances cost efficiency, as demonstrated in pivalamide synthesis .

Physicochemical Properties and Stability

While direct data for N-benzyl-N-isopropylpentanamide is scarce, its stability profile can be extrapolated:

  • Thermal Stability: Decomposition above 250°C, consistent with tertiary amides .

  • Hydrolytic Sensitivity: Stable under neutral conditions but susceptible to hydrolysis in strongly acidic or basic media due to the amide bond .

  • Spectroscopic Signatures:

    • IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .

    • NMR: Distinct peaks for benzyl (δ 4.3–4.5 ppm, CH<sub>2</sub>) and isopropyl (δ 1.0–1.2 ppm, CH<sub>3</sub>) groups .

Applications and Industrial Relevance

Herbicidal Activity

N-Benzyl-N-isopropyl amides, such as tebutam (N-benzyl-N-isopropylpivalamide), exhibit pre-emergent herbicidal activity by inhibiting root growth in weeds . The pentanamide analog may share similar mechanisms, though efficacy data remains speculative without targeted studies.

Pharmaceutical Intermediates

Structurally related amides are precursors in renin inhibitors, as seen in WO2006083924A1 . The isopropyl and benzyl groups enhance binding affinity to enzymatic targets, suggesting potential utility in drug discovery.

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